Ethyl 2-(3-chloroanilino)-2-oxoacetate

Beschreibung

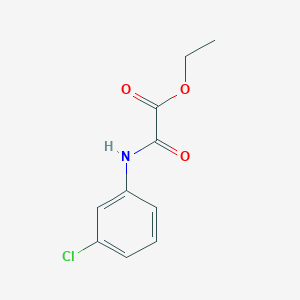

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(3-chloroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIXZGUCSLCCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332560 | |

| Record name | AG-690/15438541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17710-00-8 | |

| Record name | AG-690/15438541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursors for Ethyl 2 3 Chloroanilino 2 Oxoacetate and Analogues

Established Synthetic Pathways to Ethyl 2-(3-chloroanilino)-2-oxoacetate

The principal route for synthesizing this compound involves the acylation of 3-chloroaniline (B41212). This reaction capitalizes on the nucleophilic nature of the aniline's amino group and the electrophilic character of the acylating agent.

Acylation Reactions Involving Substituted Anilines (e.g., 3-chloroaniline) and Ethyl Chlorooxoacetate

The most direct and widely utilized method for the preparation of this compound is the reaction between 3-chloroaniline and ethyl chlorooxoacetate. In this reaction, the amino group of 3-chloroaniline attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate, leading to the displacement of the chlorine atom and the formation of the desired amide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

This methodology can be extended to synthesize a variety of analogues by employing different substituted anilines. For instance, the use of 4-chloroaniline (B138754) would yield ethyl 2-(4-chloroanilino)-2-oxoacetate, while reacting 2-benzoyl-4-chloroaniline results in the formation of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. chemicalbook.com Similarly, 3-chloro-4-formylaniline can be used to produce ethyl 2-(3-chloro-4-formylanilino)-2-oxoacetate. nih.gov

Interactive Table 1: Examples of Substituted Anilines Used in the Synthesis of Ethyl 2-(anilino)-2-oxoacetate Analogues

| Substituted Aniline (B41778) | Resulting Product |

| 3-Chloroaniline nih.gov | This compound |

| 4-Chloroaniline | Ethyl 2-(4-chloroanilino)-2-oxoacetate |

| 2-Benzoyl-4-chloroaniline | Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate chemicalbook.com |

| 3-Chloro-4-formylaniline | Ethyl 2-(3-chloro-4-formylanilino)-2-oxoacetate nih.gov |

Exploration of Alternative Coupling Strategies for N-Acylamino-α-Ketoesters

While direct acylation is common, research into alternative coupling strategies for the synthesis of N-acylamino-α-ketoesters is ongoing. These methods often aim to improve yields, reduce side reactions, and employ milder reaction conditions. Peptide coupling reagents, for example, have been explored for the formation of amide bonds. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 4-(4,6-dimethoxy google.comchemicalbook.comresearchgate.nettriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been successfully used in aqueous media for coupling reactions. nih.gov In organic solvents like dimethylformamide (DMF), reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are employed. nih.gov These strategies, while more common in peptide synthesis, offer potential avenues for the synthesis of complex N-acylamino-α-ketoesters. nih.gov

Precursor Synthesis and Reactivity: Focus on Ethyl Chlorooxoacetate (Ethyl 2-chloro-2-oxoacetate)

The availability and reactivity of the key precursor, ethyl chlorooxoacetate, are critical for the successful synthesis of the target compound.

Preparation Methods for Ethyl Chlorooxoacetate (e.g., from Ethyl Acetoacetate)

Ethyl chlorooxoacetate, also known as monoethyl oxalyl chloride, can be synthesized through several routes. scbt.comsigmaaldrich.com One common laboratory-scale method involves the reaction of diethyl oxalate (B1200264) with phosphorus pentachloride. prepchem.com Another approach starts from potassium monoethyl oxalate, which is treated with thionyl chloride in diethyl ether to yield ethyl chlorooxoacetate. chemicalbook.com

A significant industrial method for a related compound, ethyl 2-chloroacetoacetate, involves the direct chlorination of ethyl acetoacetate (B1235776). google.com This can be achieved using sulfuryl chloride, often at controlled temperatures to minimize the formation of di-chlorinated byproducts. google.com For instance, a process has been described where ethyl acetoacetate is cooled and treated with sulfuryl chloride, followed by a gradual temperature increase. google.com Another method utilizes thionyl chloride in a solvent like n-heptane, dichloroethane, or toluene. chemicalbook.com

Interactive Table 2: Comparison of Synthesis Methods for Chloro-oxo/acetoacetates

| Starting Material | Reagent(s) | Key Conditions | Product | Reference |

| Diethyl Oxalate | Phosphorus Pentachloride | Heating at 95-100°C | Ethyl Chlorooxoacetate | prepchem.com |

| Potassium Monoethyl Oxalate | Thionyl Chloride, Diethyl Ether | Reflux | Ethyl Chlorooxoacetate | chemicalbook.com |

| Ethyl Acetoacetate | Sulfuryl Chloride | -5 to 25°C, solvent-free | Ethyl 2-chloroacetoacetate | google.com |

| Ethyl Acetoacetate | Thionyl Chloride | 75-95°C in solvent | Ethyl 2-chloroacetoacetate | chemicalbook.com |

General Reactivity Profiles of Ethyl Chlorooxoacetate as an Electrophilic Acylating Agent

Ethyl chlorooxoacetate is a highly reactive electrophilic acylating agent due to the presence of the acid chloride functionality. haz-map.com The electron-withdrawing nature of the adjacent ester group further enhances the electrophilicity of the carbonyl carbon. This high reactivity allows it to readily participate in various reactions, most notably Friedel-Crafts acylations to form substituted arylglyoxylic acids and reactions with nucleophiles like amines to form amides. chemicalbook.comsigmaaldrich.com It is also utilized in the synthesis of α-keto esters, functionalized 3-pyrrolin-2-ones, and quinoxalinone derivatives. chemicalbook.comsigmaaldrich.com The reactivity of ethyl chlorooxoacetate can be harnessed in photocatalyzed reactions as well, for instance, in the alkoxycarbonylation of alkenes. nih.gov

Methodological Advancements in Green Chemistry for Oxoacetate Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in line with the principles of green chemistry. nih.gov For the synthesis of oxoacetate derivatives and their precursors, several green approaches have been investigated.

One area of focus is the use of greener solvents. For example, ethyl acetate (B1210297) is being explored as a more environmentally benign alternative to solvents like acetonitrile (B52724) and chlorobenzene (B131634) in certain polymerization reactions. rsc.org Another key aspect of green chemistry is the development of processes that minimize waste and energy consumption. Continuous flow reactions, such as those using falling film reactors for the chlorination of diketene (B1670635) to produce 4-chloroacetoacetyl chloride, offer advantages over batch processes by improving reaction selectivity and reducing energy usage. google.com

Furthermore, the development of synthetic methods in aqueous media represents a significant advancement. bohrium.com Practical syntheses of monoalkyl oxalates have been achieved through the selective monohydrolysis of symmetric diesters in aqueous sodium hydroxide (B78521) solution with a co-solvent like THF or acetonitrile at low temperatures. researchgate.net These methods are advantageous as they are simple, avoid toxic reagents, and provide high yields of the desired products. researchgate.net Additionally, techniques like microwave-assisted synthesis and ultrasound-mediated reactions are being employed to accelerate reaction times, increase yields, and reduce byproducts in the synthesis of various heterocyclic compounds, which can be applied to oxoacetate chemistry. mdpi.com

Derivatization Strategies and Scaffold Diversification Based on the Ethyl 2 3 Chloroanilino 2 Oxoacetate Core

Synthesis of Analogues with Structural Variations

Creating analogues by altering the structure of the primary compound, ethyl 2-(3-chloroanilino)-2-oxoacetate, is a fundamental approach to investigate the connections between a molecule's structure and its activity. These changes usually focus on the anilino substituent, the ester group, and the α-carbon.

Ester Group Transformations

The ethyl ester functional group in this compound provides another avenue for derivatization. Standard esterification processes can be utilized to produce a range of related compounds. For instance, the hydrolysis of the ethyl ester under basic or acidic conditions would yield the corresponding carboxylic acid, 2-(3-chloroanilino)-2-oxoacetic acid. This carboxylic acid can subsequently be combined with various alcohols to create new esters or with amines to form amides, thereby broadening the chemical diversity of the core structure. Transesterification, which involves treating the ethyl ester with a different alcohol in the presence of a catalyst, can also be employed to substitute the ethyl group with other alkyl or aryl groups. mdpi.com

Substitution at the α-Carbon of the Oxoacetate Moiety

The α-carbon, located between the two carbonyl groups of the oxoacetate functional group, offers another possibility for structural diversification. While direct substitution at this position in the parent compound is not straightforward, derivatization strategies can be devised. For instance, an initial transformation of the ketone or ester could be succeeded by reactions to introduce substituents at the α-position. uci.edu The acetoacetic ester synthesis, a related process, allows for the preparation of ketones with one or two alkyl groups on the α-carbon. uci.edu Halogenation at the α-carbon can also be achieved under acidic or basic conditions. youtube.com

Exploiting the Compound as a Synthon for Heterocyclic Construction

This compound is a valuable synthon for assembling a variety of heterocyclic ring systems. Its multiple electrophilic and nucleophilic centers enable it to engage in a wide array of cyclization and multi-component reactions.

Formation of Nitrogen-Containing Heterocycles (e.g., Triazole, Pyrrole (B145914), Oxadiazole Derivatives)

A prevalent method for synthesizing nitrogen-containing heterocycles involves the reaction of this compound with various binucleophiles. For example, its reaction with hydrazine (B178648) hydrate (B1144303) can produce hydrazide intermediates, which can then be cyclized to create five-membered heterocycles. Depending on the subsequent reaction conditions and reagents, this can result in the formation of 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) derivatives. organic-chemistry.orgorganic-chemistry.org For instance, reacting the corresponding hydrazide with carbon disulfide in the presence of a base can yield an oxadiazole ring. organic-chemistry.org

The synthesis of pyrrole derivatives can also be accomplished through multi-step reaction sequences. organic-chemistry.org For example, the Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-keto-ester, which can be adapted to produce a variety of pyrrole derivatives. researchgate.netyoutube.com

Multi-Component Reaction Approaches for Accessing Densely Functionalized Scaffolds

Multi-component reactions (MCRs) provide an efficient route to complex and densely functionalized molecules from simple starting materials in a single synthetic step. This compound can serve as a valuable component in such reactions. For instance, in a Passerini or Ugi-type reaction, the ketone functionality could react with an isocyanide and a carboxylic acid (in the case of the Passerini reaction) or an amine and a carboxylic acid (in the case of the Ugi reaction) to produce highly substituted acyclic structures. These products can then act as precursors for further cyclization to create complex heterocyclic scaffolds. nih.gov The combination of the anilino, ketone, and ester functionalities within one molecule makes it an appealing substrate for designing novel MCRs that lead to diverse molecular structures. scielo.org.mx

Advanced Computational and Theoretical Investigations of Ethyl 2 3 Chloroanilino 2 Oxoacetate and Its Analogues

Density Functional Theory (DFT) Studies on Molecular Structure, Conformation, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the electronic structure and geometry of molecules with high accuracy. For Ethyl 2-(3-chloroanilino)-2-oxoacetate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms.

Energetic calculations from DFT can identify the global minimum energy conformation among several possible rotamers, particularly concerning the orientation of the ethyl group and the chloroaniline ring. These calculations are fundamental for understanding the molecule's intrinsic stability and provide the foundational geometry for subsequent analyses of intermolecular interactions.

| Structural Parameter | Predicted Value | Comment |

|---|---|---|

| C-N (Amide) Bond Length | ~1.35 Å | Partial double bond character due to resonance. |

| N-C (Aryl) Bond Length | ~1.42 Å | Typical single bond length. |

| C=O (Amide) Bond Length | ~1.23 Å | Standard carbonyl double bond. |

| C-N-C Bond Angle | ~127° | Reflects sp² hybridization of the nitrogen atom. |

| Dihedral Angle (Aryl Ring vs. Amide) | 30-50° | A twisted conformation is expected to be energetically favorable. |

Analysis of Intermolecular and Intramolecular Interactions

The supramolecular assembly and crystal packing of this compound are dictated by a variety of non-covalent interactions. These forces, though individually weak, collectively determine the macroscopic properties of the material.

Hydrogen bonds are among the most significant forces directing molecular recognition and crystal packing. In this compound, the amide group provides a classic hydrogen bond donor (N-H), while the two carbonyl oxygen atoms and the ester oxygen act as acceptors.

Computational studies on similar anilino derivatives and oxalamides consistently show the formation of robust intermolecular N-H···O=C hydrogen bonds nih.govnih.govsoton.ac.uk. These interactions typically lead to the formation of centrosymmetric dimers, creating characteristic R²₂(8) or R²₂(10) graph-set motifs in the crystal lattice nih.gov. In addition to these primary interactions, weaker C-H···O hydrogen bonds, involving aromatic C-H from the chloroaniline ring or aliphatic C-H from the ethyl group, are expected to link these dimers into more extended chains or sheets soton.ac.uk.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance |

|---|---|---|---|

| N-H···O=C (Amide) | 2.8 - 3.0 | 160 - 175 | Primary interaction forming dimers. |

| C(aryl)-H···O=C | 3.2 - 3.5 | 140 - 160 | Secondary interaction linking dimers. |

| C(alkyl)-H···O | 3.3 - 3.6 | 130 - 150 | Contributes to overall crystal packing. |

A more subtle but significant interaction expected for this molecule is the π-hole tetrel bond. This type of interaction involves a region of positive electrostatic potential (a π-hole) located perpendicular to a portion of a molecular framework, which interacts with a nucleophile mdpi.com. In α-ketoesters like this compound, the carbon atom of the ketone group is electron-deficient and can act as a tetrel bond donor.

Studies on analogous ethyl 2-oxoacetate derivatives have demonstrated the presence of self-assembled dimers formed through two symmetrically equivalent O···π-hole tetrel bonding interactions scispace.com. In these arrangements, the nucleophilic lone pair of an oxygen atom from one molecule interacts with the electrophilic π-hole on the keto-carbonyl carbon of a neighboring molecule. This interaction is highly directional and contributes significantly to the stability of the crystal structure scispace.com.

The 3-chlorophenyl ring is capable of engaging in π-π stacking interactions. Due to the electrostatic nature of the substituted ring, these interactions are likely to adopt a parallel-displaced or T-shaped geometry rather than a face-to-face arrangement to minimize electrostatic repulsion. These stacking interactions would connect the hydrogen-bonded molecular assemblies into a three-dimensional architecture scispace.commdpi.com. Furthermore, the chlorine atom can participate in C-H···Cl or Cl···Cl interactions, which have been shown to be important in directing the crystal packing of other chloro-substituted aromatic compounds ias.ac.inresearchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior nih.gov. The MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate electrostatic potential.

For this compound, the MEP surface would reveal:

Negative Regions (Red/Yellow): These are areas of high electron density and are susceptible to electrophilic attack. They are predominantly located around the highly electronegative carbonyl and ester oxygen atoms, confirming their role as hydrogen bond acceptors researchgate.netresearchgate.net.

Positive Regions (Blue): These are electron-deficient regions, prone to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the N-H group, highlighting its strong hydrogen bond donor capability. A region of positive potential, known as a σ-hole, may also be present on the outer surface of the chlorine atom along the C-Cl bond axis.

Neutral/Near-Neutral Regions (Green): These areas are typically associated with the carbon framework of the chloroaniline ring and the ethyl group.

The MEP surface provides a clear rationale for the intermolecular interactions observed, visually confirming the locations of electrophilic and nucleophilic sites that drive hydrogen bonding and tetrel bonding researchgate.netresearchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analyses for Bonding Characterization

To rigorously characterize the nature of the non-covalent interactions, the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are employed.

QTAIM analysis , developed by Richard Bader, examines the topology of the electron density (ρ). Within this framework, the presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is a necessary condition for a bonding interaction youtube.com. For the non-covalent interactions in this compound, QTAIM would be used to:

Identify BCPs corresponding to N-H···O and C-H···O hydrogen bonds.

Locate the BCP for the O···C tetrel bond.

Characterize these interactions based on the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. Low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, typical of hydrogen bonds and other non-covalent contacts nih.gov.

NCI plot analysis is a visualization technique based on the electron density and its reduced density gradient (RDG) youtube.comresearchgate.net. It generates 3D isosurfaces that identify and color-code non-covalent interactions based on their strength and type:

Strong, attractive interactions (like N-H···O hydrogen bonds) appear as blue or deep blue disc-like surfaces.

Weak, van der Waals interactions (such as π-π stacking) are represented by broad, greenish surfaces.

Strong, repulsive interactions (steric clashes) appear as red or reddish-brown surfaces.

A combined QTAIM and NCI plot analysis would provide a comprehensive and unambiguous picture of the bonding landscape, confirming the presence and nature of the hydrogen bonds, π-hole tetrel bonds, and π-π stacking interactions that stabilize the supramolecular structure of this compound researchgate.net.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Elucidationmdpi.com

The structural elucidation of novel compounds like this compound and its analogues is greatly facilitated by the synergy between experimental spectroscopic techniques and theoretical predictions. Computational chemistry offers powerful tools to forecast spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are instrumental in confirming molecular structures and understanding their electronic environments. Density Functional Theory (DFT) and other ab initio methods have become standard for obtaining accurate predictions of these properties.

Methodological Approach to Spectroscopic Predictions

Theoretical predictions of NMR and IR spectra are typically performed using quantum mechanical calculations. A common and effective approach involves the use of Density Functional Theory (DFT), often with the B3LYP functional, combined with a suitable basis set such as 6-311G*. For NMR chemical shift calculations, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to ensure the accuracy of the predicted values.

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, vibrational frequency calculations are performed to predict the IR spectrum. These calculations also confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Subsequently, NMR shielding tensors are calculated to predict the ¹H and ¹³C chemical shifts.

Predicted ¹H and ¹³C NMR Spectra

The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone in the structural analysis of organic molecules. For this compound, the predicted chemical shifts can be correlated with the electronic environment of each nucleus.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons) and the aromatic protons of the 3-chloroanilino moiety. The chemical shifts of the aromatic protons are particularly sensitive to the position of the chloro substituent and the electronic effects of the amino and oxoacetate groups.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbons of the ester and amide groups, the carbons of the ethyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the chlorine atom and the resonance effects within the ring.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.3 - 1.4 | ~14 - 15 |

| Ethyl-CH₂ | ~4.2 - 4.4 | ~62 - 64 |

| Amide-NH | ~8.5 - 9.5 | - |

| Aromatic-H2 | ~7.8 - 8.0 | ~120 - 122 |

| Aromatic-H4 | ~7.2 - 7.4 | ~125 - 127 |

| Aromatic-H5 | ~7.0 - 7.2 | ~118 - 120 |

| Aromatic-H6 | ~7.5 - 7.7 | ~130 - 132 |

| Aromatic-C1 | - | ~138 - 140 |

| Aromatic-C2 | - | ~120 - 122 |

| Aromatic-C3 | - | ~134 - 136 |

| Aromatic-C4 | - | ~125 - 127 |

| Aromatic-C5 | - | ~118 - 120 |

| Aromatic-C6 | - | ~130 - 132 |

| Amide-C=O | - | ~160 - 162 |

| Ester-C=O | - | ~164 - 166 |

Note: These are estimated values based on computational studies of similar structures. Actual experimental values may vary.

Predicted IR Spectrum

Theoretical calculations of vibrational frequencies are crucial for interpreting experimental IR spectra. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key vibrational modes include:

N-H Stretching: A prominent band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching: Two distinct and strong absorption bands are predicted for the carbonyl groups. The amide C=O stretching vibration typically appears around 1680-1700 cm⁻¹, while the ester C=O stretching is expected at a higher frequency, around 1730-1750 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1200-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring are expected in the 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching) regions.

C-Cl Stretching: A characteristic band for the C-Cl stretching vibration is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide | N-H Stretch | 3200 - 3400 |

| Amide | C=O Stretch | 1680 - 1700 |

| Ester | C=O Stretch | 1730 - 1750 |

| Ethyl | C-H Stretch | 2850 - 3000 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1200 - 1350 |

| Ester | C-O Stretch | 1000 - 1300 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Note: These are estimated frequency ranges based on computational studies of analogous compounds.

The theoretical prediction of spectroscopic properties serves as a powerful complementary tool to experimental analysis, aiding in the unambiguous structural confirmation of this compound and providing deeper insights into its electronic and molecular structure.

Applications As Key Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

A Precursor to Complexity: Synthesizing Diverse Organic Molecules

The inherent reactivity of Ethyl 2-(3-chloroanilino)-2-oxoacetate makes it a valuable starting material for the synthesis of a wide array of complex organic molecules. Its bifunctional nature allows for sequential or tandem reactions, enabling the efficient assembly of intricate scaffolds.

Building Blocks for Bioactive Compounds

While direct examples of the integration of this compound into commercially available pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, the analogous compound, Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride, serves as a critical intermediate in the synthesis of the anticoagulant drug Edoxaban. nbinno.comnih.gov This highlights the potential of similar N-aryl oxamates in the development of bioactive compounds. The structural motif present in this compound is a key feature in various research programs aimed at discovering new therapeutic agents.

The versatility of related oxoacetates as building blocks is further demonstrated by their classification as useful for synthesizing bioactive small molecules and pesticides. sigmaaldrich.com This underscores the potential for this compound to be employed in the generation of novel compounds with potential applications in medicine and agriculture.

Fueling Discovery through Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for the construction of such libraries. Its reactive sites can be readily functionalized, allowing for the introduction of a wide range of substituents and the generation of a multitude of structurally distinct molecules. This approach is central to the principles of combinatorial chemistry, where the goal is to synthesize a large number of compounds for high-throughput screening. nih.gov The use of such building blocks facilitates the exploration of vast chemical spaces, increasing the probability of identifying molecules with desired biological activities or material properties.

Strategic Deployment in Modern Synthetic Methodologies

The utility of this compound extends beyond its role as a simple precursor. It is a strategic tool in the hands of synthetic chemists for the implementation of sophisticated synthetic strategies, namely Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS).

Diversity-Oriented Synthesis (DOS) aims to produce a collection of structurally diverse molecules from a common starting material. nih.govnih.govsemanticscholar.org The functional handles present in this compound allow for divergent reaction pathways, leading to the creation of a wide range of molecular skeletons. This strategy is particularly valuable in the early stages of drug discovery, where the goal is to identify novel chemical scaffolds with potential therapeutic value.

Forging New Connections: Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of novel and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds is a central theme in organic chemistry. researchgate.net this compound can serve as a valuable substrate in the exploration of new catalytic and stoichiometric reactions to forge these critical bonds.

The nitrogen and oxygen atoms within the molecule provide strategic points for the formation of carbon-heteroatom bonds. mdpi.comnih.gov For instance, the aniline (B41778) nitrogen can participate in cross-coupling reactions to form new carbon-nitrogen bonds, a fundamental transformation in the synthesis of many pharmaceuticals and materials. Similarly, the ester and ketone carbonyl groups offer opportunities for a variety of transformations that result in the formation of new carbon-oxygen bonds.

While the direct participation of the chloro-substituted aromatic ring in carbon-carbon bond-forming reactions is less common without prior activation, its electronic properties can influence the reactivity of the rest of the molecule. Furthermore, the oxoacetate moiety can be a precursor to enolates or other reactive intermediates that can engage in a range of carbon-carbon bond-forming reactions, such as aldol additions and Michael reactions. The exploration of the reactivity of this compound in these contexts holds the potential for the development of new and valuable synthetic methodologies.

Biological Activity Investigations and Molecular Mechanisms of Action Excluding Clinical Efficacy, Dosage, and Safety Profiles

In Vitro and Preclinical Assessment of Biological Activities of Related Compounds

Enzyme Inhibition Studies (e.g., Activated Blood Coagulation Factor X Inhibition)

Derivatives structurally related to ethyl 2-(3-chloroanilino)-2-oxoacetate, particularly those with core scaffolds capable of interacting with enzyme active sites, have been investigated as enzyme inhibitors. A key area of this research is the inhibition of activated blood coagulation Factor Xa (FXa), a critical enzyme in the coagulation cascade. nih.govwikipedia.org Direct FXa inhibitors are a class of anticoagulants that function by blocking this enzyme, thereby preventing the conversion of prothrombin to thrombin and disrupting clot formation. wikipedia.orgclevelandclinic.org

Research into direct FXa inhibitors has explored various molecular scaffolds, including those with a degree of flexibility considered optimal for fitting into the constrained active site of FXa. nih.gov For instance, a study focusing on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a core scaffold led to the identification of potent inhibitors. nih.gov Through optimization, a dicarboxamide derivative was developed that exhibited a high inhibitory constant (Ki) of 135 nM and demonstrated significant selectivity for FXa over other coagulation enzymes. nih.gov

Another class of related compounds, oxamic acid derivatives, has been shown to inhibit other enzymes, such as lumazine (B192210) synthase and riboflavin (B1680620) synthase, which are involved in the biosynthesis of riboflavin. nih.gov Three synthesized analogues of a hypothetical reaction intermediate were found to be effective inhibitors of lumazine synthase from various organisms, with one analogue showing extremely potent inhibition of Escherichia coli riboflavin synthase with a Ki of 1.3 nM. nih.gov

The mechanism of these inhibitors often involves binding to the enzyme's active site, a process that can be studied using chromogenic substrate hydrolysis assays. nih.gov The effectiveness of these compounds is typically quantified by their Ki values and their selectivity against related enzymes. nih.gov

Table 1: Enzyme Inhibition by Related Compounds

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Dicarboxamide Derivative | Factor Xa (FXa) | Potent inhibition with a Ki of 135 nM; high selectivity. | nih.gov |

| Oxamic Acid Analogues | Lumazine Synthase | Effective inhibitors of synthase from various organisms. | nih.gov |

| Oxamic Acid Analogue | Riboflavin Synthase (E. coli) | Extremely potent inhibition with a Ki of 1.3 nM. | nih.gov |

Antiviral Activity (e.g., HIV-1 Entry Inhibition by Oxalamide Derivatives)

Oxalamide derivatives, which share a core structural motif with this compound, have been identified as inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) entry. nih.gov These compounds target the CD4 binding site on the viral envelope glycoprotein (B1211001) gp120, a validated target for preventing the virus from entering host cells. nih.gov

Synthetic exploration of these oxalamide derivatives has led to the development of compounds with improved antiviral activity. The general synthesis involves coupling commercially available aryl amines with ethyl 2-chloro-2-oxoacetate. nih.gov Structure-activity relationship (SAR) studies revealed that while the p-halide-substituted phenyl group and the oxalamide linker were near-optimal in the initial lead compounds, replacing the 2,2,6,6-tetramethylpiperidine (B32323) ring with new scaffolds resulted in enhanced antiviral efficacy. nih.gov

In other research, derivatives of phenylalanine were designed as HIV-1 capsid (CA) protein inhibitors. nih.gov The HIV-1 capsid is a crucial target as it plays multiple roles throughout the viral life cycle. nih.gov Among the synthesized compounds, a 4-methoxy-N-methylaniline substituted phenylalanine derivative and an indolin-5-amine (B94476) substituted phenylalanine derivative showed significant anti-HIV-1 activity, with EC₅₀ values of 5.14 µM and 2.57 µM, respectively. nih.gov

Table 2: Antiviral Activity of Related Derivatives

| Derivative Class | Virus | Target | Key Findings | Reference |

|---|---|---|---|---|

| Oxalamide Derivatives | HIV-1 | gp120 CD4 Binding Site | Inhibition of viral entry; activity improved by scaffold modification. | nih.gov |

| Phenylalanine Derivatives | HIV-1 | Capsid (CA) Protein | Inhibition of viral replication; EC₅₀ values in the low micromolar range. | nih.gov |

Antiproliferative and Antitumor Activity (e.g., Cytotoxicity in Human Tumor Cell Lines by Lactam Derivatives)

Lactam derivatives, particularly those containing a β-lactam (azetidinone) ring, have demonstrated significant antiproliferative and antitumor activities. A series of novel 3-chloro-β-lactams, structurally related to the tubulin polymerization inhibitor Combretastatin A-4, were synthesized and evaluated for their effects on breast cancer cells. researchgate.net Several of these compounds showed potent activity in MCF-7 breast cancer cells. For example, 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (compound 10n) and 3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one (compound 11n) exhibited IC₅₀ values of 17 nM and 31 nM, respectively. researchgate.net These compounds were found to induce G2/M phase cell cycle arrest and promote apoptosis by modulating the expression of Bcl-2 family proteins. researchgate.net

Similarly, γ-lactam derivatives have been synthesized and assessed for their antiproliferative effects. researchgate.net Other heterocyclic structures, such as 2-oxo-3-phenylquinoxaline derivatives, have also been investigated. nih.gov In a study on colorectal cancer (HCT-116) cells, compounds ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate (2a) and a related derivative (7j) showed significant reductions in cell viability, with IC₅₀ values of 28.85 µg/mL and 26.75 µg/mL, respectively. nih.gov Treatment with compound 7j led to nuclear disintegration and chromatin fragmentation, indicative of apoptosis. nih.gov Furthermore, ethylenediurea (B156026) derivatives have also been reported to possess antiproliferative activity. mdpi.com

Table 3: Antiproliferative Activity of Lactam and Related Derivatives

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | Potent Antiproliferative | 17 nM | researchgate.net |

| 3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one | MCF-7 (Breast Cancer) | Potent Antiproliferative | 31 nM | researchgate.net |

| Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | HCT-116 (Colorectal Cancer) | Cell Viability Reduction | 28.85 µg/mL | nih.gov |

| Compound 7j (Quinoxaline derivative) | HCT-116 (Colorectal Cancer) | Cell Viability Reduction | 26.75 µg/mL | nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms of Hydrazone Analogues

Hydrazone derivatives are a class of compounds recognized for their antioxidant properties, largely attributed to the presence of an N-H bond that can participate in radical scavenging. nih.gov The antioxidant activity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. pensoft.net

The mechanisms by which hydrazones scavenge free radicals have been investigated through computational studies, which suggest three potential pathways: Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scispace.com Density Functional Theory (DFT) calculations have indicated that the HAT and SPLET mechanisms are the most thermodynamically plausible. scispace.com The efficiency of these compounds can be comparable to known antioxidants like butylated hydroxyanisole (BHA). nih.gov

In one study, a series of hydrazide-hydrazones were evaluated, and the derivative synthesized with salicylaldehyde (B1680747) (compound 5b) was identified as the most potent antioxidant. pensoft.net It showed a 61.27% radical-scavenging effect in the DPPH assay at a concentration of 250 µM and demonstrated greater antioxidant properties than the standard, Trolox, in the ABTS test. pensoft.net The presence of a hydroxyphenyl group was hypothesized to be crucial for its high activity. pensoft.net

Table 4: Antioxidant Activity of Hydrazone Derivatives

| Compound | Assay | Concentration | Scavenging Activity (%) | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazone 5b | DPPH | 250 µM | 61.27 | pensoft.net |

| Hydrazide-hydrazone 5b | ABTS | 250 µM | 90.49 | pensoft.net |

| Hydrazide-hydrazone 5b | ABTS | 125 µM | 60.44 | pensoft.net |

| Hydrazide-hydrazone 5b | ABTS | 31 µM | 35.77 | pensoft.net |

Antifungal Activity of Heterocyclic Derivatives

Various heterocyclic compounds structurally analogous to this compound have been synthesized and tested for their antifungal properties. Notably, 1,2,4-oxadiazole (B8745197) derivatives have shown a wide spectrum of biological activities, including antifungal effects. mdpi.comnih.gov In one study, a series of novel 1,2,4-oxadiazole derivatives containing an amide substructure were designed. mdpi.com Compound F15 from this series displayed excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 2.9 µg/mL. mdpi.com In vivo tests confirmed its ability to control the disease caused by this fungus on cole leaves. mdpi.com

Benzoxazole derivatives have also been investigated as potential antifungal agents. nih.gov A series of these compounds were synthesized and tested against eight phytopathogenic fungi, with most showing moderate activity. nih.gov Compound 4ah, N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide, was particularly effective, with an inhibition rate of 76.4% against Mycosphaerella melonis. nih.gov Other research has focused on novel heterocyclic amide derivatives containing a diphenylmethyl moiety, which have shown high efficiency against plant pathogenic fungi like Rhizoctonia solani. researchgate.net

Table 5: Antifungal Activity of Heterocyclic Derivatives

| Compound Class | Compound | Target Fungus | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 1,2,4-Oxadiazole Derivative | F15 | Sclerotinia sclerotiorum | EC₅₀ | 2.9 µg/mL | mdpi.com |

| Benzoxazole Derivative | 4ah | Mycosphaerella melonis | Inhibition Rate | 76.4% | nih.gov |

| Heterocyclic Amide | B6 | Rhizoctonia solani | EC₅₀ | 0.23 µg/mL | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological activity and selectivity. For the various classes of compounds related to this compound, SAR studies have provided valuable insights.

In the development of oxalamide-based HIV-1 entry inhibitors, it was found that the antiviral activity was sensitive to modifications in different regions of the molecule. nih.gov While the haloaryl and oxalamide portions were important for activity, replacing the 2,2,6,6-tetramethylpiperidine ring with other scaffolds led to improved potency, indicating that this region offers opportunities for further optimization. nih.gov

For antimitotic agents, SAR studies of 2-aminobenzophenone (B122507) derivatives, which share a bi-aryl structure reminiscent of the subject compound, revealed that the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was critical for increased growth inhibition. ncku.edu.tw Similarly, extensive modifications of the antibiotic nogalamycin (B1679386) at various carbon positions and the dimethylamino group helped to elucidate the chemical features necessary for its biological effects. nih.gov

In the context of RNA-binding molecules, SAR studies on oxazolidinone derivatives binding to the T-box riboswitch antiterminator RNA have highlighted the importance of hydrogen bonding and hydrophobic properties for ligand binding. nih.gov These studies, often aided by computational modeling, are essential for the rational design of new, more effective therapeutic agents. nih.gov

Computational Modeling of Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases did not yield specific studies on the computational modeling of ligand-target interactions, such as molecular docking or molecular dynamics simulations, for the compound This compound . While research exists on the computational analysis of other chloroaniline and oxoacetate derivatives, no publicly available data directly addresses the binding affinity, interaction patterns, or dynamic behavior of this specific molecule with any biological target.

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

Consistent with the absence of computational modeling data, there is no specific information available in the public domain that elucidates the molecular mechanisms of action for This compound . This includes a lack of studies detailing its binding modes to specific proteins or any conformational changes induced upon binding that would explain a biological effect. The molecular basis for any potential biological activity of this compound remains uncharacterized in published research.

Conclusion and Future Research Directions

Synthesis of Current Research Paradigms and Knowledge Gaps

The current body of research on aniline (B41778) derivatives is extensive, recognizing their importance as precursors and key structural motifs in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. researchgate.netsci-hub.se The reactivity of the aniline core, particularly the nucleophilicity of the amino group, allows for diverse chemical transformations, leading to a vast library of functionalized molecules. acs.org However, a thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound, ethyl 2-(3-chloroanilino)-2-oxoacetate.

Prospects for Novel and Sustainable Synthetic Routes for this compound

The classical synthesis of this compound would likely involve the reaction of 3-chloroaniline (B41212) with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride). This reaction, while generally effective, often utilizes hazardous reagents and solvents. Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as lipases, in non-aqueous media has shown promise for the selective esterification and amidation reactions. mdpi.com Investigating the enzymatic synthesis of this compound could lead to milder reaction conditions, reduced waste, and higher selectivity.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents could significantly improve the environmental footprint of the synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis would be a significant step towards a more efficient and industrially viable process.

Alternative Reagents: Exploring the use of less hazardous acylating agents, potentially activated in situ, could further enhance the sustainability of the synthesis.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Reagents | Potential Advantages | Potential Challenges |

| Classical Acylation | 3-chloroaniline, Ethyl chlorooxoacetate | Well-established, generally high yielding | Use of corrosive and hazardous reagents |

| Biocatalytic Synthesis | 3-chloroaniline, Diethyl oxalate (B1200264), Lipase | Mild conditions, high selectivity, sustainable | Enzyme stability and cost, reaction times |

| Flow Chemistry | 3-chloroaniline, Ethyl chlorooxoacetate | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |

| Green Solvent Synthesis | 3-chloroaniline, Ethyl chlorooxoacetate in Ionic Liquid | Reduced environmental impact, potential for catalyst recycling | Solvent cost and recovery |

Advanced Computational Approaches for Predicting Reactivity and Biological Function

In the absence of extensive experimental data, advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the properties and potential reactivity of this compound. nih.gov

Computational studies can be employed to:

Predict Spectroscopic Properties: Calculation of NMR and IR spectra can aid in the characterization of the compound once synthesized.

Elucidate Reaction Mechanisms: Modeling the transition states and reaction pathways of potential synthetic routes can help in optimizing reaction conditions. nih.gov

Determine Physicochemical Properties: Properties such as molecular geometry, dipole moment, and electronic structure can be accurately predicted.

Virtual Screening and Docking: The potential biological activity of this compound can be explored through molecular docking studies with various enzyme active sites. This can help in identifying potential protein targets and guiding future biological assays. For instance, given the structural similarities to known bioactive molecules, its potential as an enzyme inhibitor could be computationally assessed.

Unexplored Avenues in Chemical Biology and Mechanistic Understanding of Related Compound Classes

The broader class of aniline derivatives has been shown to possess a wide range of biological activities. nih.govingentaconnect.com This suggests that this compound and its analogues could be valuable tools in chemical biology and drug discovery.

Future research in this area should focus on:

Library Synthesis and Screening: The development of efficient synthetic routes would enable the creation of a library of related oxanilates with diverse substitution patterns on the aniline ring. This library could then be screened against a panel of biological targets to identify novel bioactive compounds.

Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies would be crucial to understand how they exert their effects at a molecular level. This could involve identifying the protein target and characterizing the binding interactions.

Development of Chemical Probes: Fluorescently tagged or biotinylated versions of this compound could be synthesized and used as chemical probes to study biological processes and identify binding partners in a cellular context.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and assessing the impact on its biological activity, a clear SAR can be established. This knowledge is vital for the rational design of more potent and selective analogues. For example, the position and nature of the halogen substituent on the aniline ring are expected to significantly influence the compound's properties and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.